molecular formula C20H19ClN2O3S B3820276 N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B3820276
M. Wt: 402.9 g/mol
InChI Key: AZCWCPJBNIXSKD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenyl group, a 2,5-dioxopyrrolidin-3-yl core substituted with 2,4-dimethylphenyl, and a sulfanyl linker. This compound is part of a broader class of N-substituted acetamides known for their diverse pharmacological and coordination properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-12-3-8-16(13(2)9-12)23-19(25)10-17(20(23)26)27-11-18(24)22-15-6-4-14(21)5-7-15/h3-9,17H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCWCPJBNIXSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the Sulfanyl Linkage: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₁ClN₂O₃S 416.92 4-Chlorophenyl, 2,4-dimethylphenyl, 2,5-dioxopyrrolidin-3-yl
N-(4-Chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide C₁₈H₁₃Cl₃N₂O₃S 454.74 2,4-Dichlorophenyl (vs. 2,4-dimethylphenyl in target)
N-(4-Fluorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide C₁₈H₁₃Cl₂FN₂O₃S 438.28 4-Fluorophenyl (vs. 4-chlorophenyl in target)
2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide C₂₂H₁₈ClN₃OS₂ 440.00 Thieno[2,3-d]pyrimidine core (vs. pyrrolidinone in target)
N-(4-Chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀ClN₃O₂S₂ 470.00 Thieno[3,2-d]pyrimidin-4-one core, chlorobenzyl group

Key Observations :

  • Halogen vs.
  • Heterocyclic Core Modifications: Substituting the pyrrolidinone ring with thieno-pyrimidine (e.g., ) introduces aromaticity and planar geometry, which may enhance π-π stacking interactions with biological targets .
  • Linker and Side Chain Variations : The sulfanyl linker is conserved across analogs, but side chains like chlorobenzyl () or fluorophenyl () alter steric bulk and electronic properties, influencing binding specificity .

Key Findings :

  • The target compound’s pyrrolidinone core may favor hydrogen-bonding interactions with enzymatic active sites, as seen in related structures .
  • Triazole derivatives (e.g., ) show distinct antimicrobial profiles, highlighting the impact of heterocycle choice on biological targeting.

Research Findings and Critical Analysis

Structural Insights from Crystallography

  • Hydrogen-Bonding Networks : N–H···O interactions stabilize dimer formation in analogs, which could influence solubility and crystallization behavior .
  • Dihedral Angle Variations : Substituents on the phenyl rings induce torsional strain (e.g., dihedral angles of 54.8°–77.5° in ), affecting molecular flexibility and target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

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